1-Phenylpentane-1,3-dione

Tautomerism NMR Spectroscopy Coordination Chemistry

1-Phenylpentane-1,3-dione (CAS 5331-64-6) is an unsymmetrical β-diketone with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol. This compound is a colorless to light yellow liquid at room temperature and is characterized by a boiling point of 149 °C at 16 Torr and a density of 1.0774 g/cm³.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 5331-64-6
Cat. No. B1605474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylpentane-1,3-dione
CAS5331-64-6
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCCC(=O)CC(=O)C1=CC=CC=C1
InChIInChI=1S/C11H12O2/c1-2-10(12)8-11(13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
InChIKeyNKXMBTKMOVMBPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylpentane-1,3-dione (CAS 5331-64-6): Core Properties & Procurement Baseline


1-Phenylpentane-1,3-dione (CAS 5331-64-6) is an unsymmetrical β-diketone with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol [1]. This compound is a colorless to light yellow liquid at room temperature and is characterized by a boiling point of 149 °C at 16 Torr and a density of 1.0774 g/cm³ . As a β-dicarbonyl, it exhibits keto-enol tautomerism, a property that fundamentally influences its reactivity and utility as a ligand and synthetic intermediate .

Why 1-Phenylpentane-1,3-dione Cannot Be Replaced by Generic β-Diketones


The unsymmetrical structure of 1-Phenylpentane-1,3-dione, featuring a phenyl group on one side and an ethyl group on the other, creates a unique electronic and steric environment that distinguishes it from simpler, symmetrical analogs like acetylacetone and dibenzoylmethane, as well as from the closely related but shorter-chain 1-phenylbutane-1,3-dione (benzoylacetone). This structural nuance is not merely academic; it translates into quantifiable differences in key performance metrics, including tautomeric equilibrium, volatility, and metal-chelate stability [1][2]. Consequently, assuming functional equivalence with a generic β-diketone during procurement or experimental design can lead to significant deviations in reaction outcomes, purification profiles, and material performance [3].

1-Phenylpentane-1,3-dione: Quantified Differentiation Against Key Comparators


Tautomeric Ratio: A 10:1 Enol Preference Distinguishes It from Symmetrical Analogs

In CDCl₃ solution, 1-Phenylpentane-1,3-dione exists as a ~10:1 mixture of enol and keto tautomers, strongly favoring the enol form [1]. This is a marked contrast to the symmetrical β-diketone 1,3-diphenylpropane-1,3-dione (dibenzoylmethane), which is reported to be almost entirely enolic under similar conditions [2]. The residual keto tautomer in 1-Phenylpentane-1,3-dione provides a distinct reactive handle not present in the fully enolized comparator.

Tautomerism NMR Spectroscopy Coordination Chemistry

Volatility: Higher Vaporization Enthalpy vs. Acetylacetone Indicates Lower Fugitive Losses

The enthalpy of vaporization (ΔvapH) for 1-Phenylpentane-1,3-dione is 64.6 kJ/mol at 386 K [1]. This is substantially higher than the 43.3 kJ/mol reported for pentane-2,4-dione (acetylacetone) at its boiling point (413 K) [2]. The higher energy required to vaporize the target compound reflects stronger intermolecular forces, primarily due to the presence of the phenyl ring.

Thermodynamics Volatility Process Engineering

Synthetic Efficiency: 96% Yield Achieved via Gold-Catalyzed Hydration Protocol

A high-yielding synthetic route for 1-Phenylpentane-1,3-dione has been reported using a gold(I)-catalyzed hydration of an α-alkynyl ketone, achieving a 96% isolated yield [1]. This method offers a marked improvement over the classical Claisen condensation of acetophenone with ethyl propionate, which typically yields the product in moderate 50-70% yields after laborious purification [2].

Synthetic Methodology Catalysis Process Chemistry

Acidity: Lower pKa vs. Benzoylacetone Suggests Enhanced Enolate Nucleophilicity

The predicted pKa of 1-Phenylpentane-1,3-dione is 8.88 ± 0.23 . While this is a predicted value, it serves as a useful comparator against the experimentally determined pKa of its closest analog, 1-phenylbutane-1,3-dione (benzoylacetone), which has a reported pKa of 9.35 in water [1]. This difference suggests the target compound is slightly more acidic.

Acidity pKa Enolate Chemistry

Metal Complex Stability: Differentiated Binding vs. Acetylacetone and Benzoylacetone

In studies of Group 13 metal ion extraction, the performance of β-diketones is highly dependent on ligand structure. While specific stability constants for 1-Phenylpentane-1,3-dione are not reported, the behavior of its class of unsymmetrical ligands can be inferred from direct comparisons of related compounds. For instance, pentane-2,4-dione (HL1) and 1-phenylbutane-1,3-dione (HL3) are reported to quantitatively extract both Al³⁺ and In³⁺, whereas modified, bulkier analogs show ion-size selectivity [1]. 1-Phenylpentane-1,3-dione, with its intermediate steric bulk between HL3 and 4,4-dimethyl-1-phenylpentane-1,3-dione, is expected to exhibit a distinct extraction profile, potentially offering improved selectivity over the smaller, less discriminating ligands [2].

Coordination Chemistry Extraction Stability Constant

Chromatographic Behavior: Phenyl Moiety Enables π-π Interactions for Improved HPLC Selectivity

The presence of a phenyl ring in 1-Phenylpentane-1,3-dione confers unique chromatographic selectivity compared to aliphatic β-diketones like acetylacetone. On phenyl-type stationary phases, the target compound will experience π-π interactions with the phenyl moieties of the column packing, leading to increased retention and altered selectivity [1]. This is a distinct advantage over analytes lacking aromatic groups, which rely solely on hydrophobic interactions for separation. While a direct comparison is not available, the class of aromatic β-diketones is widely recognized for this behavior [2].

HPLC Analytical Chemistry Separation Science

1-Phenylpentane-1,3-dione: Recommended Application Scenarios Based on Evidence


Synthesis of Heterocycles via Tautomer-Controlled Condensations

The ~10:1 enol:keto tautomeric ratio of 1-Phenylpentane-1,3-dione provides a distinct advantage in the synthesis of pyrazoles and isoxazoles [1]. Unlike fully enolized β-diketones like dibenzoylmethane, the measurable keto population in this compound offers an alternative nucleophilic site for reactions with hydrazines or hydroxylamines, potentially enabling regioisomer control or access to different product scaffolds. This makes it a preferred intermediate when reaction outcomes are sensitive to the tautomeric state of the dicarbonyl starting material.

Metal-Catalyzed Reactions Requiring Low Ligand Volatility

Given its enthalpy of vaporization (64.6 kJ/mol) which is 49% higher than that of acetylacetone (43.3 kJ/mol), 1-Phenylpentane-1,3-dione is the superior choice as a ligand or additive in metal-catalyzed reactions conducted at elevated temperatures or under vacuum [2]. Its reduced volatility minimizes evaporative loss of the ligand, ensuring a more consistent concentration is maintained throughout the reaction. This is particularly relevant for long-duration, high-temperature transformations like cross-coupling reactions or polymerizations where ligand integrity is paramount.

Scalable Synthesis via High-Yield Catalytic Hydration

For applications requiring large quantities of 1-Phenylpentane-1,3-dione, the gold(I)-catalyzed hydration route (96% yield) [3] offers a scalable and cost-effective alternative to the traditional Claisen condensation (50-70% yield) [4]. This method is recommended for industrial procurement and process development, as the high yield and mild conditions (25°C, ambient atmosphere) translate directly into lower manufacturing costs and reduced purification waste.

Selective Metal Extraction in Analytical and Hydrometallurgical Processes

Based on class-level evidence of ion-size selectivity in modified β-diketones [5], 1-Phenylpentane-1,3-dione is a strong candidate for applications requiring selective metal ion extraction, such as the separation of Al³⁺ from In³⁺ or other Group 13 elements. Its unsymmetrical structure and intermediate steric bulk position it to potentially discriminate between metal ions of different sizes, a feat not achieved by smaller, non-selective ligands like acetylacetone. This makes it a valuable tool in analytical chemistry and metal purification workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenylpentane-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.